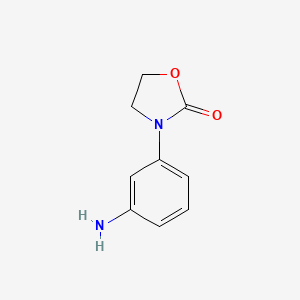
3-(3-Aminophenyl)-1,3-oxazolidin-2-one
描述
3-(3-Aminophenyl)-1,3-oxazolidin-2-one is a compound that falls within the broader class of 2-oxazolidinones, which are heterocyclic compounds containing an oxazolidine ring with a ketone functional group at the second position. These compounds have been studied extensively due to their utility in various chemical syntheses and potential biological activities.
Synthesis Analysis
The synthesis of 2-oxazolidinones can be achieved through different methods. One approach involves the carbonylation of 1,2-amino alcohols with CO2 in the presence of a base and phosphorus electrophiles, which yields 2-oxazolidinones in good yields under mild conditions . Another method reported the synthesis of isomeric 2-oxazolidinones from 2-amino-1-(4-nitrophenyl)-1,3-propanediols, exploring the effect of experimental conditions on the formation of these compounds . Additionally, the synthesis of 3-aryl-2-oxazolidinones has been developed through a three-component reaction involving CO2, aryl amines, and epoxides, catalyzed by a binary organocatalytic system .
Molecular Structure Analysis
The molecular structure of 2-oxazolidinones is characterized by a five-membered ring containing nitrogen and oxygen atoms. The presence of substituents on the oxazolidinone ring, such as an aminophenyl group, can significantly influence the compound's reactivity and interaction with biological targets. For instance, 3-(1H-Pyrrol-1-yl)-2-oxazolidinones have been synthesized and evaluated for their inhibitory activities against monoamine oxidase (MAO), showing selectivity for the MAO-A isoform .
Chemical Reactions Analysis
2-Oxazolidinones participate in various chemical reactions, which can be utilized for the synthesis of amino acids and other biologically active molecules. For example, the stereoselective synthesis of nonproteinogenic amino acids from oxazolidinones has been demonstrated . The reaction of 4-methylene-1,3-dioxolan-2-ones with primary amines followed by an intramolecular amidoalkylation reaction forms 1-oxa-3-azapentalen-2-ones, which are precursors of cis-2-amino alcohols . Furthermore, 1,3-oxazolidin-5-ones have been used as precursors for the synthesis of N-alkyl-β-amino acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-oxazolidinones are influenced by their molecular structure. These compounds typically have high boiling points and are soluble in organic solvents. The presence of functional groups such as amino and hydroxyl groups can enhance their reactivity. For instance, substituted 3-amino-oxazolidin-2,4-diones have been prepared and converted into N',N'-disubstituted alpha-hydroxyhydrazides, showcasing the versatility of oxazolidinones in synthetic chemistry .
科学研究应用
1. Application in Molecularly Imprinted Polymer-Based Sensors for Protein Detection
- Summary of the Application: The compound is used in the development of Molecularly Imprinted Polymers (MIPs) for protein detection. MIPs are artificial receptors with high-affinity binding sites for a particular molecule or compound .
- Methods of Application: The compound is used in the electropolymerization process to create MIP-based Surface Plasmon Resonance (SPR) sensor chips for the detection of bovine serum albumin (BSA) .
- Results or Outcomes: The surface morphologies of MIP and non-imprinted polymer (NIP) films were characterized by SEM analysis, and nanosized cavities formed homogeneously on the MIP film surface were observed .
2. Application in Sensing
- Summary of the Application: Boronic acids, including “3-(3-Aminophenyl)-1,3-oxazolidin-2-one”, are increasingly utilized in diverse areas of research, including sensing applications .
- Methods of Application: The interactions of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in various sensing applications .
- Results or Outcomes: The sensing applications can be homogeneous assays or heterogeneous detection .
3. Application in Tuning of the Excitation Wavelength in Eu
- Summary of the Application: The compound is used in the development of triphenylamine based polyfluorinated Eu 3+ – β -diketonate complexes .
- Methods of Application: The compound is used in the process of creating these complexes .
- Results or Outcomes: The results demonstrated that the complexes dramatically red-shifted the excitation maximum to the visible region with an impressive quantum yield as compared to the simple Eu 3+ –aminophenyl- β -diketonate complexes .
4. Synthesis of Fluorescent Dyes
- Summary of the Application: The compound is used in the synthesis of 3-(diethylamino)phenol, a key intermediate for the preparation of several fluorescent dyes, such as rhodamine B .
- Methods of Application: The compound is used in the process of creating these dyes .
- Results or Outcomes: The resulting dyes have applications in various fields, including biological imaging and material science .
5. Non-Enzymatic Glucose Detection
- Summary of the Application: The compound is used in the development of a non-enzymatic sensor for highly sensitive glucose detection .
- Methods of Application: The compound is used to functionalize a screen-printed carbon electrode (SPCE), which is then used as an electrochemical transducer .
- Results or Outcomes: The sensor was capable of selectively detecting glucose at a broad range of concentrations, not recognizing fructose and sucrose .
6. Improvement of Mechanical Property and Thermostability of PI Aerogel
- Summary of the Application: The compound is used in the synthesis of a tri-functional crosslinker tri(3-aminophenyl)phosphine oxide (TAPO) with a rigid structure .
- Methods of Application: The compound is used in the process of creating these crosslinkers .
- Results or Outcomes: The resulting crosslinkers are used to improve the mechanical property and thermostability of PI aerogel .
7. Synthesis of Rhodamine B
- Summary of the Application: The compound is used in the synthesis of 3-(diethylamino)phenol, a key intermediate for the preparation of several fluorescent dyes, such as rhodamine B .
- Methods of Application: The compound is used in the process of creating these dyes .
- Results or Outcomes: The resulting dyes have applications in various fields, including biological imaging and material science .
8. Non-Enzymatic Glucose Detection
- Summary of the Application: The compound is used in the development of a non-enzymatic sensor for highly sensitive glucose detection .
- Methods of Application: The compound is used to functionalize a screen-printed carbon electrode (SPCE), which is then used as an electrochemical transducer .
- Results or Outcomes: The sensor was capable of selectively detecting glucose at a broad range of concentrations, not recognizing fructose and sucrose .
9. Improvement of Mechanical Property and Thermostability of PI Aerogel
- Summary of the Application: The compound is used in the synthesis of a tri-functional crosslinker tri(3-aminophenyl)phosphine oxide (TAPO) with a rigid structure .
- Methods of Application: The compound is used in the process of creating these crosslinkers .
- Results or Outcomes: The resulting crosslinkers are used to improve the mechanical property and thermostability of PI aerogel .
未来方向
The future directions of related compounds are promising. For instance, STRO-002, a novel FRα-targeting ADC that includes the tubulin-targeting 3-aminophenyl hemiasterlin warhead, SC209, is currently being investigated in the clinic as a treatment for ovarian and endometrial cancers . More than 30 ADCs targeting 20 biomarkers are being tested in clinical trials .
属性
IUPAC Name |
3-(3-aminophenyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c10-7-2-1-3-8(6-7)11-4-5-13-9(11)12/h1-3,6H,4-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGIHVFCZIFYHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649591 | |
| Record name | 3-(3-Aminophenyl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Aminophenyl)-1,3-oxazolidin-2-one | |
CAS RN |
34232-43-4 | |
| Record name | 3-(3-Aminophenyl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-aminophenyl)-1,3-oxazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid](/img/structure/B1293993.png)
![{1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}acetic acid](/img/structure/B1293994.png)
![[1-(2-Chlorobenzoyl)piperidin-4-yl]acetic acid](/img/structure/B1293995.png)
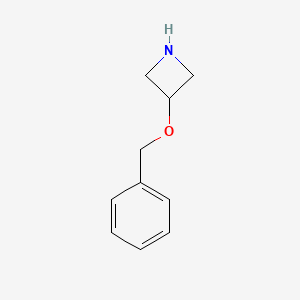
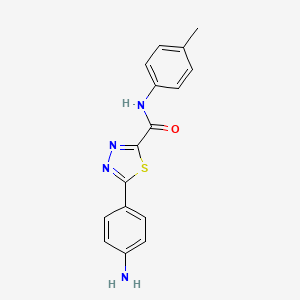
![5-tert-butyl 3-ethyl 1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B1294002.png)
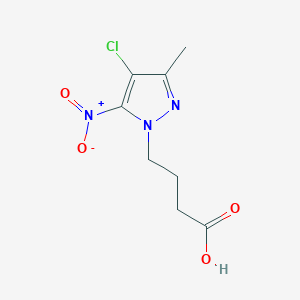
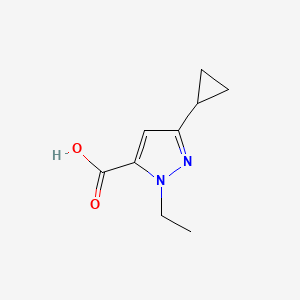
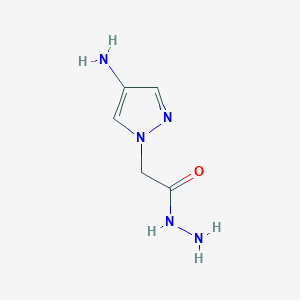
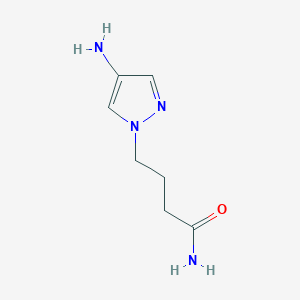
![{[3-(3-Fluorophenyl)isoxazol-5-yl]methyl}amine](/img/structure/B1294011.png)
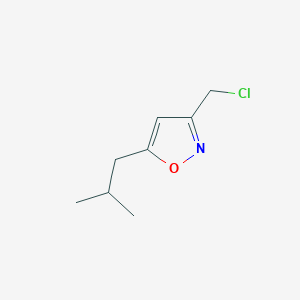
![6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1294015.png)
![[3-(4-Fluorophenyl)isoxazol-5-yl]methylamine](/img/structure/B1294016.png)